molecular formula C37H42N2O6 B12753506 Northalibrine CAS No. 59614-33-4

Northalibrine

Cat. No.: B12753506
CAS No.: 59614-33-4
M. Wt: 610.7 g/mol
InChI Key: RNPHQDBXJJRLDE-UHFFFAOYSA-N
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Description

Northalibrine is a bisbenzylisoquinoline alkaloid isolated from the plant Thalictrum rochebrunianum . This compound belongs to a class of naturally occurring organic compounds known for their diverse biological activities and complex chemical structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Northalibrine involves multiple steps, starting from simpler isoquinoline derivatives. The key steps include:

    Formation of the bisbenzylisoquinoline skeleton: This is typically achieved through a series of condensation reactions.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of this compound.

Industrial Production Methods

the extraction from natural sources, such as Thalictrum rochebrunianum, remains a viable method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

Northalibrine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield various reduced isoquinoline derivatives .

Scientific Research Applications

Northalibrine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Northalibrine involves its interaction with various molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Similar Compounds

    Thalibrine: Another bisbenzylisoquinoline alkaloid isolated from Thalictrum rochebrunianum.

    Berberine: A well-known isoquinoline alkaloid with similar biological activities.

    Palmatine: Another isoquinoline alkaloid with antimicrobial and anticancer properties.

Uniqueness of Northalibrine

This compound is unique due to its specific chemical structure and the presence of certain functional groups that confer distinct biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

59614-33-4

Molecular Formula

C37H42N2O6

Molecular Weight

610.7 g/mol

IUPAC Name

1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C37H42N2O6/c1-39-15-13-26-20-35(43-4)36(44-5)22-29(26)31(39)17-24-8-11-33(41-2)37(18-24)45-27-9-6-23(7-10-27)16-30-28-21-32(40)34(42-3)19-25(28)12-14-38-30/h6-11,18-22,30-31,38,40H,12-17H2,1-5H3

InChI Key

RNPHQDBXJJRLDE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)OC)OC

Origin of Product

United States

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